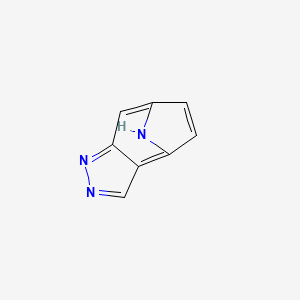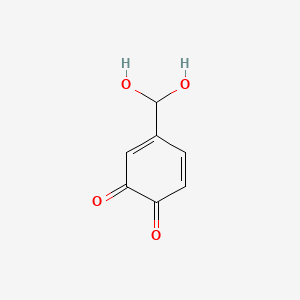![molecular formula C23H39NO19 B13835127 Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
Gal(b1-4)[NeuAc(a2-6)]a-Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)[NeuAc(a2-6)]a-Glc typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides, followed by glycosylation reactions to form the glycosidic bonds. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this trisaccharide often employs enzymatic methods due to their specificity and efficiency. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of the glycosidic bonds under mild conditions, resulting in high yields and purity .
化学反应分析
Types of Reactions
Gal(b1-4)[NeuAc(a2-6)]a-Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original trisaccharide, such as oxidized or reduced forms, and substituted analogs .
科学研究应用
Gal(b1-4)[NeuAc(a2-6)]a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell recognition and signaling, particularly in the immune system.
作用机制
The mechanism of action of Gal(b1-4)[NeuAc(a2-6)]a-Glc involves its interaction with specific receptors on the surface of cells. For example, it binds to hemagglutinin on the surface of influenza viruses, preventing the virus from attaching to and entering host cells. This interaction is mediated by the sialic acid moiety, which is recognized by the viral protein .
相似化合物的比较
Similar Compounds
Neu5Ac-α-(2,3)-Gal-β-(1-4)-GlcNAc: Similar structure but with a different linkage between sialic acid and galactose.
Gal-β-(1-3)-GlcNAc: Lacks the sialic acid moiety.
Neu5Ac-α-(2,6)-Gal-β-(1-3)-GlcNAc: Different linkage between galactose and glucose.
Uniqueness
Gal(b1-4)[NeuAc(a2-6)]a-Glc is unique due to its specific linkage pattern, which confers distinct biological properties. Its ability to inhibit influenza virus binding makes it particularly valuable in antiviral research .
属性
分子式 |
C23H39NO19 |
|---|---|
分子量 |
633.6 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-18(15(33)16(34)20(36)40-10)42-21-17(35)14(32)13(31)9(4-26)41-21/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20-,21-,23+/m0/s1 |
InChI 键 |
XTRZUYGELACENT-YKZMYXNPSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




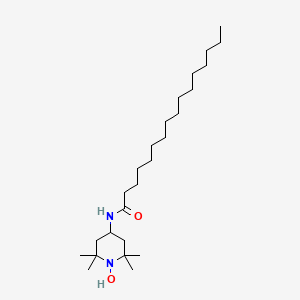
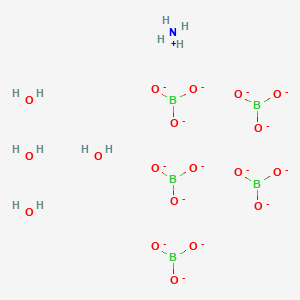
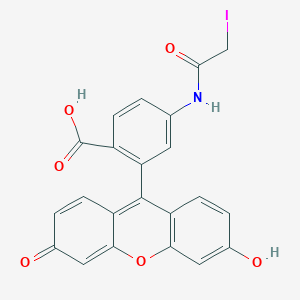
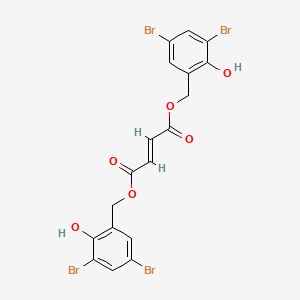
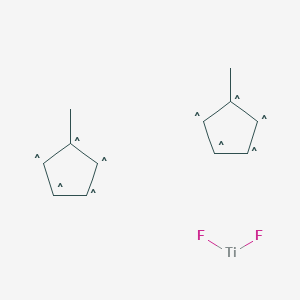
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
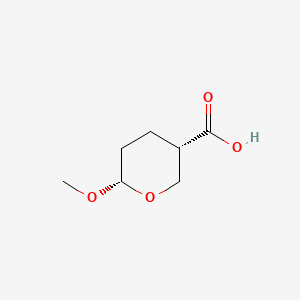
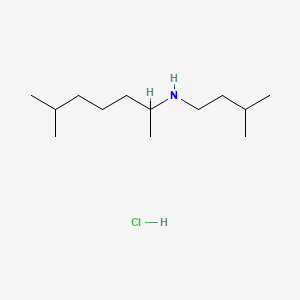
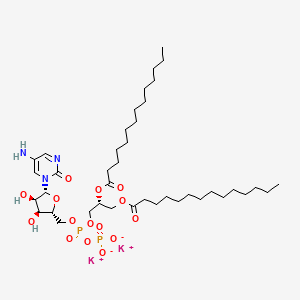
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
